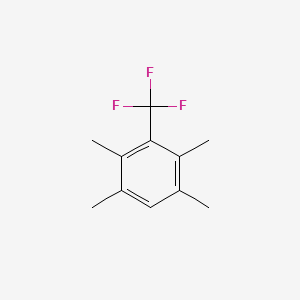

1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene

Overview

Description

1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene is an organic compound belonging to the fluoroaromatics family. This compound is characterized by the presence of four methyl groups and one trifluoromethyl group attached to a benzene ring. It is primarily used in the chemical and pharmaceutical industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene typically involves the trifluoromethylation of tetramethylbenzene derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: Electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.

Oxidation Reactions: Oxidation of the methyl groups to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: Reduction of the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

Halogenation: Typically involves the use of halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Nitration: Utilizes a mixture of concentrated nitric acid and sulfuric acid.

Oxidation: Employs oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed: The major products formed from these reactions include halogenated derivatives, nitro compounds, and oxidized products such as carboxylic acids .

Scientific Research Applications

Scientific Research Applications

1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene has diverse applications across multiple fields:

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, making them suitable for pharmaceutical applications .

Biology

- Biological Activity Studies : Research is ongoing into the biological interactions of this compound with various biomolecules. Its unique structure may influence enzyme activity and receptor interactions, potentially leading to novel therapeutic agents .

Medicine

- Drug Development : The compound is being explored as a pharmacophore in medicinal chemistry. Its properties may enhance the efficacy and stability of drug candidates, particularly in developing fluorinated pharmaceuticals that exhibit improved biological activity .

Material Science

- Advanced Materials Production : It is utilized in creating specialty chemicals and materials with unique properties. The trifluoromethyl group can impart thermal and mechanical stability to polymers and coatings, making them suitable for high-performance applications .

Environmental Applications

- Pollutant Removal : The compound's reactivity makes it a candidate for environmental remediation processes, particularly in removing pollutants from various matrices due to its selectivity and efficiency .

Case Study 1: Drug Development

Recent studies have investigated the potential of this compound as a scaffold for designing new therapeutic agents targeting specific biological pathways. Researchers found that modifications to the trifluoromethyl group could significantly alter the compound's interaction with biological targets.

Case Study 2: Material Science Innovations

In material science research, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical strength. The results demonstrated improved performance characteristics compared to traditional polymers without fluorinated components.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

1,2,4,5-Tetramethylbenzene (Durene): Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

1,2,3,4-Tetramethylbenzene (Prehnitene): Another tetramethylbenzene isomer with distinct reactivity and applications.

1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, leading to different steric and electronic effects.

Uniqueness: 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene is unique due to the presence of both methyl and trifluoromethyl groups, which impart specific chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various applications, particularly in the pharmaceutical and chemical industries.

Biological Activity

1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene, also known by its CAS number 3360-65-4, is a polycyclic aromatic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a highly substituted aromatic ring. This structural configuration can influence its reactivity and interaction with biological targets.

Key Properties

- Molecular Formula : C12H13F3

- Molecular Weight : 232.23 g/mol

- Solubility : Limited solubility in water; soluble in organic solvents.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes which play a crucial role in drug metabolism.

- Receptor Modulation : There is evidence suggesting that this compound can modulate receptor activity, particularly in the context of neurotransmitter systems. This modulation can lead to altered signaling pathways that affect cellular responses.

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, potentially reducing oxidative stress within cells.

In Vitro Studies

A series of in vitro studies have assessed the biological impact of this compound on various cell lines:

- Cell Viability Assays : In studies using human liver and neuronal cell lines, concentrations ranging from 10 µM to 100 µM were tested. Results indicated a dose-dependent reduction in cell viability at higher concentrations due to cytotoxic effects attributed to oxidative stress .

- Enzyme Activity : The compound demonstrated significant inhibition of CYP450 enzymes with IC50 values ranging from 20 µM to 50 µM depending on the specific isoform tested .

Animal Studies

Animal model studies have further elucidated the biological effects:

- Neuroprotective Effects : In rodent models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of inflammation in the brain .

- Toxicology Reports : Long-term exposure studies indicated potential hepatotoxicity at elevated doses; however, low doses were generally well tolerated .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1,2-Dimethylbenzene | Image | Moderate CYP450 inhibition | 45 |

| 1-Fluoro-2-methylbenzene | Image | Low antioxidant activity | >100 |

| 1,2,4-Trichlorobenzene | Image | High cytotoxicity | 30 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via sequential Friedel-Crafts alkylation of benzene derivatives. For example, methyl groups are introduced using methyl halides and Lewis acids (e.g., AlCl₃), followed by trifluoromethylation via radical pathways or transition-metal-catalyzed cross-coupling (e.g., using CF₃Cu reagents). Optimization involves temperature control (80–120°C for alkylation; 40–60°C for fluorination) and solvent selection (e.g., dichloromethane for alkylation, DMF for fluorination). Purity is enhanced by fractional distillation or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR shows singlet peaks for equivalent methyl groups (δ 2.2–2.4 ppm) and splitting patterns for the trifluoromethyl group (δ -60 to -70 ppm in <sup>19</sup>F NMR).

- GC-MS : Retention indices (e.g., Kovats index) are compared against NIST databases for identification. Electron ionization (EI) mass spectra display molecular ion peaks at m/z 230 (C₁₀H₁₁F₃) and fragment ions at m/z 177 (loss of CF₃) .

- IR : Strong C-F stretches near 1150–1250 cm⁻¹ and C-H stretches for methyl groups at 2850–2960 cm⁻¹ .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : It serves as a precursor for polyimide resins via oxidation to pyromellitic dianhydride. Experimental protocols involve catalytic oxidation (e.g., Co/Mn/Br catalysts in acetic acid at 150–200°C) to yield dianhydrides, which are polymerized with diamines under inert atmospheres .

Advanced Research Questions

Q. How does isotopic labeling (e.g., deuterium) enhance mechanistic studies of this compound’s reactivity?

- Methodological Answer : Deuterated analogs (e.g., 1,2,4,5-Tetramethylbenzene-3,6-d₂) are synthesized via H/D exchange using D₂O and acid catalysts. Isotopic tracing via <sup>2</sup>H NMR or mass spectrometry clarifies reaction pathways, such as electrophilic substitution mechanisms or metabolic degradation in environmental studies .

Q. What computational approaches predict its regioselectivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example, the trifluoromethyl group’s electron-withdrawing effect directs EAS to the para position relative to itself, validated by experimental nitration (HNO₃/H₂SO₄) yields .

Q. How does this compound interact in environmental systems, and what analytical methods quantify its presence?

- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS detects trace concentrations (ppb levels) in soil or water. A 2022 study reported its presence in root exudates at 1.56–2.34 µg/g, analyzed using headspace GC with flame ionization detection (FID) .

Properties

IUPAC Name |

1,2,4,5-tetramethyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3/c1-6-5-7(2)9(4)10(8(6)3)11(12,13)14/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQJWCTVEUWNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(F)(F)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672360 | |

| Record name | 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3360-65-4 | |

| Record name | 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.